molecular formula ¹³C₁₂H₂₂O₁₁ B1161285 α,α-[UL-13C12]Trehalose

α,α-[UL-13C12]Trehalose

Cat. No.: B1161285
M. Wt: 354.2
Attention: For research use only. Not for human or veterinary use.
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Description

Foundational Principles of Stable Isotope Probing in Biological Systems

Stable Isotope Probing (SIP) is a robust methodology that allows scientists to trace the flow of specific elements through biological systems. biologyinsights.com The fundamental principle of SIP lies in the introduction of a substrate enriched with a stable, non-radioactive isotope, such as Carbon-13 (¹³C), into a biological environment. biologyinsights.comitrcweb.org As organisms metabolize this labeled substrate, the heavy isotope becomes incorporated into their cellular machinery, including DNA, RNA, proteins, and lipids. biologyinsights.comitrcweb.org

This incorporation acts as a detectable signature, enabling researchers to identify which organisms are actively consuming the substrate and to follow the journey of the labeled atoms through various metabolic pathways. biologyinsights.comnih.gov The analysis of these labeled biomolecules is typically performed using sophisticated analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which can precisely measure the isotopic enrichment. biologyinsights.comnih.gov This approach provides direct and unequivocal evidence of metabolic activity and can link specific functions to particular microorganisms within a complex community. itrcweb.orgnih.gov

Significance of Uniform ¹³C-Labeling for Comprehensive Carbon Tracing in Metabolic Networks

The choice of the isotopic tracer is critical and largely determines the precision and scope of the metabolic analysis. nih.gov While singly labeled substrates are useful for elucidating specific reaction steps, uniformly labeled compounds, where all carbon atoms are replaced with ¹³C, offer a more comprehensive view of carbon flow. jove.comdoi.org Uniformly labeled substrates, such as α,α-[UL-¹³C₁₂]Trehalose, allow researchers to track the distribution of all carbon atoms from the initial substrate as they are funneled into various downstream metabolites and biosynthetic pathways. oup.comnih.govmdpi.com

This holistic approach is particularly powerful for studying central carbon metabolism, where metabolites are extensively rearranged. nih.govoup.com By analyzing the mass isotopomer distributions (MIDs) of various metabolites, which are the patterns of ¹³C incorporation, scientists can decode the intricate routes of carbon transition through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. oup.compnas.org This detailed information is essential for constructing and validating metabolic models, a practice known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), which quantifies the rates of metabolic reactions. nih.govjove.com The use of uniformly labeled tracers has been instrumental in understanding metabolic reprogramming in various organisms and conditions. mdpi.compnas.org

Rationale for Employing α,α-[UL-¹³C₁₂]Trehalose as a Definitive Biochemical Research Probe

Trehalose (B1683222), a non-reducing disaccharide composed of two glucose units, holds a unique position in the biological world. nih.govtdblabs.se It is a vital metabolite in a wide range of organisms, including bacteria, fungi, plants, and invertebrates, where it serves as a stress protectant and a carbon storage molecule. tdblabs.sefrontiersin.org Crucially, trehalose is absent in mammals, making it an ideal target for studying the metabolism of pathogens without interference from the host's metabolic background. nih.govtdblabs.se

The use of α,α-[UL-¹³C₁₂]Trehalose, the uniformly ¹³C-labeled version of trehalose, provides a specific and powerful tool for several reasons: nih.govomicronbio.com

Specificity: It allows for the targeted investigation of organisms that specifically utilize trehalose. nih.govfrontiersin.org

Comprehensive Tracing: The uniform labeling enables the tracking of all twelve carbon atoms through the entirety of the organism's metabolic network. nih.govacs.org

Pathogen Research: It is particularly valuable in studying the metabolism of pathogens like Mycobacterium tuberculosis, where trehalose is essential for cell wall biosynthesis and virulence. nih.govnih.govasm.org By tracing the fate of ¹³C from trehalose, researchers can identify critical metabolic pathways that could be targeted for new drug development. nih.govnih.gov

Overview of Key Research Disciplines and Advanced Applications Utilizing Labeled Trehalose

The application of labeled trehalose, including α,α-[UL-¹³C₁₂]Trehalose, spans multiple scientific disciplines and has been pivotal in numerous advanced research applications.

Key Research Disciplines:

Research DisciplineApplication of Labeled Trehalose
Microbial Ecology Tracing carbon flow in complex soil microbial communities to understand nutrient cycling. biologyinsights.comfrontiersin.orgasm.org
Pathogen Biology Elucidating the metabolic pathways of pathogens like Mycobacterium tuberculosis to identify new drug targets. nih.govnih.govnih.gov
Host-Pathogen Interactions Investigating the metabolic interplay between pathogens and their hosts. nih.govnih.gov
Metabolic Engineering Analyzing and optimizing metabolic pathways in microorganisms for biotechnological applications. jove.comnih.gov
Biomedical Research Developing diagnostic tools and therapeutic strategies based on trehalose metabolism. nih.govtdblabs.se

Advanced Applications:

Metabolic Flux Analysis (MFA): Quantifying the in vivo rates of metabolic reactions to understand cellular physiology. nih.govjove.comnih.gov

Chemical Proteomics: Identifying protein targets of small molecules and studying post-translational modifications. nih.gov

Direct-Write Patterning: Using trehalose-based polymers to create micro- and nanoscale patterns of proteins for applications in biosensors and tissue engineering. nih.gov

Drug Development: Screening for inhibitors of trehalose-processing enzymes as potential therapeutics. nih.gov

Properties

Molecular Formula

¹³C₁₂H₂₂O₁₁

Molecular Weight

354.2

Synonyms

1-O-α-D-[UL-13C6]Glucopyranosyl-α-D-[UL-13C6]glucopyranoside; 

Origin of Product

United States

Advanced Synthetic Methodologies for α,α Ul 13c12 Trehalose

Biosynthetic Strategies for Uniform ¹³C-Labeling of Trehalose (B1683222)

Biosynthetic production of α,α-[UL-¹³C₁₂]Trehalose leverages the natural metabolic pathways of microorganisms. This strategy involves culturing organisms known to produce trehalose, such as bacteria, yeast, or fungi, in a medium where the sole carbon source is uniformly labeled with ¹³C. The organism intracellularly synthesizes the labeled trehalose, which can then be extracted and purified.

The fundamental principle is to provide a ¹³C-enriched precursor, most commonly [UL-¹³C₆]glucose, which the organism metabolizes through pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov The resulting labeled glucose-6-phosphate and other sugar phosphates are then used by the organism's native trehalose synthesis enzymes to construct α,α-[UL-¹³C₁₂]Trehalose.

Microorganisms such as Brevibacterium flavum and various soil microbes have been studied for their ability to produce trehalose. nih.govsydney.edu.au When these organisms are grown on a medium containing exclusively [UL-¹³C₆]glucose, their metabolic machinery incorporates the heavy isotope into the trehalose backbone, resulting in a uniformly labeled product. The efficiency of this uniform labeling depends on preventing dilution from any unlabeled carbon sources and the specific metabolic routes active in the chosen organism. nih.gov

Table 1: Overview of Biosynthetic Production Strategy

Step Description Key Considerations
Organism Selection Choosing a microorganism with high trehalose production capacity (e.g., specific strains of bacteria or yeast). Natural metabolic efficiency, ease of culture, and product extraction.
Culture Medium Providing a defined growth medium where [UL-¹³C₆]glucose is the sole carbon source. Purity of the ¹³C precursor is critical to avoid isotopic dilution.
Fermentation Culturing the organism under optimal conditions for growth and trehalose synthesis. Monitoring of growth and substrate consumption.

| Extraction & Purification | Isolating and purifying the α,α-[UL-¹³C₁₂]Trehalose from the cellular biomass or culture supernatant. | Requires multiple chromatography steps to achieve high chemical purity. |

Chemoenzymatic Approaches for Selective Isotopic Incorporation

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to produce isotopically labeled compounds. This approach offers significant advantages in terms of reaction speed, yield, and specificity compared to purely biosynthetic or chemical methods. nih.govnih.gov For α,α-[UL-¹³C₁₂]Trehalose, the key is the use of a specific enzyme, trehalose synthase (TreT), which catalyzes the formation of trehalose from a glucose donor and a glucose acceptor. nih.govgoogle.com

A prominent chemoenzymatic strategy employs the heat-stable TreT enzyme from the hyperthermophile Thermoproteus tenax. nih.gov This enzyme facilitates the reaction between a labeled glucose donor, such as uridine (B1682114) diphosphate (B83284) glucose (UDP-[UL-¹³C₆]glucose), and a labeled glucose acceptor, [UL-¹³C₆]glucose, to form α,α-[UL-¹³C₁₂]Trehalose in a single, efficient step. nih.gov This method allows for precise control over the isotopic labeling pattern. For uniform labeling, both precursors must be fully ¹³C-enriched. This approach has been shown to be rapid (reactions can be completed in as little as one hour) and high-yielding, often exceeding 99% conversion as measured by HPLC. nih.gov

The versatility of the TreT enzyme also allows for the synthesis of trehalose analogues with selective labeling by using different combinations of labeled and unlabeled precursors, although the primary goal for α,α-[UL-¹³C₁₂]Trehalose is uniform incorporation. academie-sciences.fr

Precursor Selection and ¹³C-Enrichment Efficiency in Production

The final isotopic enrichment of α,α-[UL-¹³C₁₂]Trehalose is fundamentally dependent on the isotopic purity of the precursors used in its synthesis.

In biosynthetic strategies , the primary precursor is typically [UL-¹³C₆]glucose. The enrichment efficiency is influenced by:

Precursor Purity: The isotopic purity of the supplied [UL-¹³C₆]glucose must be very high (typically >98-99 atom % ¹³C) to achieve a correspondingly high enrichment in the final trehalose product. nih.gov

Metabolic Dilution: The organism's metabolic network can sometimes lead to isotopic dilution. If there are any unlabeled carbon sources present or if certain metabolic pathways recycle carbon atoms, the final enrichment of the trehalose may be slightly lower than that of the initial precursor. nih.gov

Metabolic Pathways: The relative activity of different metabolic pathways, such as the hexose (B10828440) monophosphate shunt versus glycolysis, can influence the distribution of isotopes, although this is less of a concern for uniform labeling strategies than for position-specific labeling. nih.gov

In chemoenzymatic approaches , the precursors are more direct, such as [UL-¹³C₆]glucose and UDP-[UL-¹³C₆]glucose. nih.gov The efficiency of ¹³C-enrichment in this context is primarily a function of the precursors' isotopic purity. Since these reactions are performed in vitro with purified components, the issues of metabolic dilution and competing pathways are eliminated. This leads to a more direct and predictable transfer of the ¹³C label from the precursors to the final product, with the final isotopic enrichment closely matching that of the starting materials. nih.gov

Table 2: Comparison of Precursor and Efficiency Factors

Synthesis Method Primary Precursor(s) Key Factors Affecting ¹³C-Enrichment Efficiency Typical Yield
Biosynthetic [UL-¹³C₆]Glucose Isotopic purity of glucose, absence of metabolic dilution, organism's metabolic state. Variable

| Chemoenzymatic | [UL-¹³C₆]Glucose, UDP-[UL-¹³C₆]Glucose | Isotopic purity of precursors. | High (>99%) nih.gov |

Analytical Purity and Isotopic Integrity Assessment Post-Synthesis

Following synthesis, rigorous analytical techniques are required to confirm both the chemical purity and the isotopic integrity of the α,α-[UL-¹³C₁₂]Trehalose. This two-fold validation ensures the compound is suitable for use in sensitive metabolic tracing experiments.

Chemical Purity Assessment: Standard chromatographic techniques are used to determine chemical purity. High-Performance Liquid Chromatography (HPLC) is commonly employed to separate the target compound from any unreacted precursors, byproducts, or contaminants. The purity is typically reported as a percentage based on the peak area of the product relative to all other detected components.

Isotopic Integrity and Enrichment Assessment: The assessment of isotopic labeling is more complex and relies on mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, is the primary tool for evaluating isotopic enrichment. escholarship.orgacs.org HRMS can resolve the different isotopologues of trehalose—molecules that differ only in their number of ¹³C atoms. For α,α-[UL-¹³C₁₂]Trehalose, the analysis focuses on the mass distribution vector (MDV), which is the fractional abundance of each isotopologue from M+0 (unlabeled) to M+12 (fully labeled). nih.gov An ideal synthesis would yield a single peak at M+12, corresponding to the fully ¹³C-labeled molecule. The atom percent ¹³C enrichment is calculated from this distribution, with commercial standards often achieving ≥99 atom % ¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR provides definitive structural confirmation and verifies the position of the labels. In a uniformly labeled compound, all 12 carbon positions will show strong signals in the ¹³C-NMR spectrum, and the presence of ¹³C-¹³C couplings provides further evidence of uniform labeling across the entire carbon skeleton. frontiersin.org

Table 3: Analytical Techniques for Quality Assessment

Technique Purpose Information Obtained
HPLC Chemical Purity Percentage purity, detection of impurities.
HRMS Isotopic Enrichment Mass distribution vector (MDV), atom percent ¹³C enrichment. nih.govescholarship.org

| ¹³C-NMR | Isotopic Position & Structural Integrity | Confirmation of ¹³C at all 12 carbon positions, structural verification. frontiersin.org |

High Resolution Analytical Techniques for α,α Ul 13c12 Trehalose and Its Metabolites

Mass Spectrometry-Based Isotopic Profiling

Mass spectrometry (MS) is a cornerstone for analyzing metabolites derived from α,α-[UL-13C12]Trehalose. By measuring the mass-to-charge ratio of ions, MS can differentiate between unlabeled (¹²C) molecules and their ¹³C-labeled counterparts, known as isotopologues.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for ¹³C Isotopologue Distribution Analysis

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile metabolites like sugars and amino acids that incorporate carbon from α,α-[UL-13C12]Trehalose, chemical derivatization is required to increase their volatility for GC analysis. nih.gov This technique is particularly effective for determining the distribution of ¹³C isotopes within a population of a specific metabolite.

Following the administration of α,α-[UL-13C12]Trehalose in a biological system, downstream metabolites will exist as a mixture of different isotopologues (M+0, M+1, M+2, etc.), where 'M' represents the mass of the unlabeled metabolite. GC-MS analysis of these derivatized metabolites reveals a mass spectrum for each compound. The relative abundances of these isotopologue peaks provide a detailed profile of ¹³C incorporation, which is essential for metabolic flux analysis. nih.gov Validating the accuracy of these measurements, often by using standards with known isotopic distributions, is critical for obtaining reliable flux calculations. nih.govresearchgate.net

Table 1: Key Aspects of GC-MS/MS for ¹³C Isotopologue Analysis
ParameterDescriptionRelevance to α,α-[UL-13C12]Trehalose Studies
Sample PreparationRequires chemical derivatization (e.g., silylation) to make polar metabolites like sugars and organic acids volatile.Essential for analyzing the products of trehalose (B1683222) metabolism.
SeparationGas chromatography separates metabolites based on their boiling points and interaction with the column's stationary phase.Allows for the isolation of individual metabolites from complex biological extracts before mass analysis.
DetectionMass spectrometry detects the mass-to-charge ratio of the fragmented, derivatized metabolites.The mass shift caused by the incorporation of ¹³C atoms is measured to determine the isotopologue distribution.
Data OutputProvides the relative abundance of each isotopologue (e.g., M+0, M+1, ..., M+n) for a given metabolite.This distribution is used to model and calculate the flow of carbon through metabolic pathways. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for ¹³C Isotopologue Distribution and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and specific method for quantifying trehalose and its labeled metabolites directly from complex biological samples. nih.govnih.gov Unlike GC-MS, LC-MS is suitable for a wide range of polar and non-polar metabolites without the need for derivatization. researchgate.net The use of a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode allows for conclusive identification and precise quantification. nih.gov

In a typical LC-MS/MS assay, the unlabeled trehalose precursor ion (m/z = 360) is selected and fragmented to produce a characteristic product ion (m/z = 163). nih.gov For α,α-[UL-13C12]Trehalose, the precursor ion has a mass-to-charge ratio of 377, which fragments into a labeled glucose product ion (m/z = 209). nih.gov By monitoring these specific mass transitions, the technique can simultaneously quantify both the labeled and unlabeled forms, making it ideal for tracer studies. This method is significantly more sensitive than many other commonly used assays for trehalose detection. nih.gov

Table 2: Mass Transitions for Trehalose and α,α-[UL-13C12]Trehalose in LC-MS/MS
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
α,α-Trehalose (unlabeled)360163 nih.gov
α,α-[UL-13C12]Trehalose377209 nih.gov

High-Resolution Mass Spectrometry for Metabolite Fingerprinting in Tracer Studies

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, typically with a mass deviation of less than 5 ppm. nih.gov This precision allows for the confident determination of the elemental formula of a detected metabolite. nih.govsemanticscholar.org In tracer studies using α,α-[UL-13C12]Trehalose, HRMS is invaluable for creating a comprehensive "fingerprint" of the metabolome.

The high resolving power of instruments like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) or Orbitrap-based systems can distinguish between metabolites with very similar masses (isobars) and clearly separate the isotopic peaks of a labeled compound. mdpi.comlabrulez.com When analyzing a sample from a tracer experiment, HRMS can detect thousands of distinct molecular features. mdpi.com By comparing the mass spectra of labeled and unlabeled samples, researchers can identify all metabolites that have incorporated one or more ¹³C atoms from the trehalose tracer, providing a global view of its metabolic fate.

Table 3: Comparison of Standard vs. High-Resolution MS for Tracer Studies
FeatureStandard-Resolution MS (e.g., Quadrupole)High-Resolution MS (e.g., Orbitrap, FT-ICR)
Mass AccuracyLower (e.g., >100 ppm)Very High (e.g., <5 ppm)
Elemental Formula DeterminationAmbiguous or impossible.Highly confident assignment of elemental formulas. semanticscholar.org
Distinguishing IsotopologuesCan distinguish whole-mass differences (e.g., M+1, M+2).Can resolve fine isotopic structures and separate labeled peaks from isobaric interferences.
Metabolite IdentificationRelies heavily on fragmentation patterns and retention time matching.Accurate mass provides a primary filter for database searching, significantly increasing identification confidence. nih.gov

Utilization of α,α-[UL-13C12]Trehalose as an Internal Standard in Quantitative Metabolomics

An ideal internal standard in mass spectrometry is chemically identical to the analyte of interest but distinguishable by mass. α,α-[UL-13C12]Trehalose perfectly fits this description for the quantification of endogenous trehalose. nih.gov Because it has the same chemical structure as natural trehalose, it behaves identically during sample extraction, chromatographic separation, and ionization. nih.gov However, its 12-Dalton mass difference allows it to be detected on a separate MS channel.

By adding a known amount of α,α-[UL-13C12]Trehalose to a sample at the beginning of the workflow, it can correct for analyte loss during sample preparation and for variations in instrument response (e.g., ion suppression). nih.gov The ratio of the signal from the endogenous analyte (¹²C-trehalose) to the signal from the internal standard (¹³C-trehalose) is used to calculate the precise concentration of trehalose in the original sample. This isotope dilution mass spectrometry approach significantly improves the accuracy, precision, and robustness of quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Flux and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that complements mass spectrometry by providing detailed information about the specific location of isotopes within a molecule's carbon skeleton.

¹³C-NMR for Positional Labeling and Scrambling Analysis

While MS can determine the number of ¹³C atoms in a metabolite (isotopologue distribution), ¹³C-NMR spectroscopy can identify the exact position of each ¹³C atom. researchgate.net Each carbon atom in a molecule has a unique chemical shift in the ¹³C-NMR spectrum. When a metabolite becomes labeled with ¹³C from α,α-[UL-13C12]Trehalose, the signals corresponding to the labeled carbon positions increase dramatically in intensity.

This positional information is crucial for elucidating the precise pathways of carbon metabolism. For example, it can distinguish between different pathways that may produce the same final metabolite but with a different arrangement of carbon atoms. Furthermore, ¹³C-NMR is uniquely suited to detect "scrambling," a phenomenon where ¹³C labels appear in positions not predicted by the primary metabolic pathway. nih.gov Isotope scrambling often indicates the activity of reversible enzymes or alternate metabolic routes, providing a deeper understanding of metabolic network flexibility. nih.gov

Table 4: Information Derived from ¹³C-NMR in Tracer Studies
Type of InformationDescriptionSignificance
Positional LabelingIdentifies which specific carbon atoms within a metabolite have been replaced by ¹³C.Provides direct evidence for the activity of specific enzymes and metabolic pathways.
Isotope ScramblingDetection of ¹³C atoms in unexpected positions within the carbon skeleton. nih.govReveals the presence of reversible reactions, metabolic cycles, or alternative pathways that are not unidirectional.
Structural ElucidationThe pattern of ¹³C-¹³C couplings can be used to piece together the carbon skeleton of unknown metabolites.Aids in the identification of novel compounds that incorporate the ¹³C label. researchgate.net
Relative Flux RatiosThe relative intensity of different labeled positions can be used to calculate the relative rates of converging metabolic pathways.Offers quantitative insights into how a metabolic network partitions carbon from a source like trehalose.

Advanced Multidimensional NMR for Complex Metabolic Network Mapping

The use of uniformly carbon-13 labeled trehalose (α,α-[UL-¹³C₁₂]Trehalose) in conjunction with advanced multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful platform for mapping complex metabolic networks. This approach allows researchers to trace the flow of carbon atoms from trehalose through various biochemical pathways, offering detailed insights into cellular metabolism. nih.gov

Multidimensional NMR techniques, such as 2D heteronuclear NMR, are particularly adept at resolving the complex spectra obtained from cell extracts. nih.gov When cells are supplied with ¹³C-labeled substrates, the resulting metabolites incorporate the ¹³C atoms. The key advantage of using a uniformly labeled compound like α,α-[UL-¹³C₁₂]Trehalose is that it allows for the analysis of ¹³C-¹³C coupling patterns. nih.gov These coupling patterns provide direct evidence of which carbon-carbon bonds have been broken and which new ones have been formed, thereby elucidating the specific reaction pathways involved. nih.gov

Research on organisms like Streptomyces parvulus has demonstrated the utility of this approach. By analyzing the ¹³C NMR labeling pattern of trehalose carbons derived from ¹³C-labeled precursors, investigators can determine the activity of specific metabolic routes. For instance, the specific labeling of carbons 4, 5, and 6 of the trehalose molecule has been used to confirm the activity of the pentose (B10789219) phosphate (B84403) pathway and transaldolase, while also assessing the relative flux from oxaloacetate via gluconeogenesis. nih.gov This level of detail is critical for constructing accurate models of metabolic flux.

The data derived from these experiments can be used to calculate the relative contributions of different pathways to the synthesis of key metabolites, providing a quantitative map of the metabolic network. nih.gov

Table 1: Key Aspects of Multidimensional NMR in Metabolic Mapping

FeatureDescriptionResearch Application Example
Tracer α,α-[UL-¹³C₁₂]Trehalose or other uniformly ¹³C-labeled substrates.Tracing carbon flux from fructose (B13574) and amino acids in S. parvulus. nih.gov
Technique 2D Heteronuclear NMR (e.g., HCACO). nih.govAnalysis of ¹³C-¹³C fine couplings to identify bond formation and cleavage. nih.gov
Primary Data ¹³C-¹³C coupling patterns in NMR spectra of metabolites. nih.govIsotopomer analysis of trehalose carbons to determine pathway activity. nih.gov
Derived Insights Elucidation of biochemical reactions, C-C bond cleavage/formation, and relative metabolic fluxes. nih.govnih.govCalculating the ratio of fluxes from oxaloacetate via gluconeogenesis versus the TCA cycle. nih.gov

In Vivo and Ex Vivo NMR Methodologies for Labeled Trehalose Tracing

NMR methodologies for tracing ¹³C-labeled trehalose can be broadly categorized into in vivo (within a living organism) and ex vivo (on extracted tissues or cells) approaches. Both provide unique and complementary information about metabolic processes.

In Vivo NMR Spectroscopy: This non-invasive technique allows for the real-time monitoring of metabolic fluxes directly within living systems. researchgate.netspringernature.com By administering a ¹³C-labeled substrate like trehalose, researchers can track the appearance of the ¹³C label in various downstream metabolites over time. This provides kinetic data that is essential for dynamic metabolic flux analysis. springernature.com

In vivo ¹³C NMR can be performed using several methods:

Direct ¹³C NMR: This method directly detects the ¹³C nuclei, providing clear signals for labeled compounds. researchgate.net

Indirect ¹H-[¹³C] NMR: This technique detects protons that are attached to ¹³C nuclei, offering enhanced sensitivity, which is a significant advantage in in vivo studies where metabolite concentrations can be low. researchgate.net

These methods enable the visualization of the active metabolic network and can be used to quantify the rates of key pathways, such as glycogen (B147801) synthesis. researchgate.netspringernature.com

Ex Vivo NMR Spectroscopy: In this approach, tissues or cells are harvested after a period of exposure to the ¹³C-labeled trehalose. Metabolites are then extracted and analyzed using high-resolution NMR. nih.gov This methodology allows for more detailed structural analysis and the detection of low-concentration intermediates that might be missed in in vivo experiments.

For example, cell suspensions of Streptomyces parvulus were grown with ¹³C-labeled sources, and subsequent ¹³C NMR analysis of the cell extracts revealed the intracellular carbohydrate pool, which was primarily composed of trehalose. nih.gov This ex vivo analysis of the trehalose labeling pattern was instrumental in determining the relative fluxes through gluconeogenesis and the tricarboxylic acid (TCA) cycle. nih.gov Isotopic tracing experiments indicate that labeling of glycolytic intermediates can occur within minutes, while labeling the TCA cycle and nucleotides can take several hours. northwestern.edu

Table 2: Comparison of In Vivo and Ex Vivo NMR for Labeled Trehalose Tracing

AspectIn Vivo NMREx Vivo NMR
Nature Non-invasive, performed on living organisms. researchgate.netInvasive, performed on harvested tissues or cell extracts. nih.gov
Data Type Dynamic, real-time kinetic data of label incorporation. springernature.comStatic, endpoint measurement of isotopic enrichment in metabolites. nih.gov
Sensitivity Generally lower; may be enhanced with indirect detection (¹H-[¹³C] NMR). researchgate.netHigher resolution and sensitivity for detecting low-abundance metabolites.
Key Advantage Provides temporal information and measures fluxes in an intact physiological system. springernature.comAllows for detailed isotopomer analysis and structural confirmation. nih.gov
Example Application Quantifying glycogen synthesis rates and neurotransmission-related energy metabolism. researchgate.netDetermining the labeling pattern of trehalose to calculate pathway flux ratios in cell extracts. nih.gov

Applications of α,α Ul 13c12 Trehalose in Metabolic Flux Analysis Mfa

Fundamental Concepts of 13C-Metabolic Flux Analysis using Uniformly Labeled Tracers

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a living cell. creative-proteomics.com The fundamental principle of 13C-MFA lies in the introduction of a substrate enriched with the stable isotope 13C into a biological system. creative-proteomics.com When cells metabolize this labeled substrate, the 13C atoms are distributed throughout the metabolic network, creating unique isotopic labeling patterns in downstream metabolites. creative-proteomics.com

The use of uniformly labeled tracers, such as α,α-[UL-13C12]Trehalose which yields uniformly labeled glucose, is particularly advantageous. In this case, every carbon atom in the glucose molecules derived from trehalose (B1683222) is a 13C atom. As these glucose molecules are catabolized through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid cycle, the resulting intermediates and end products will carry specific mass isotopomer distributions (MIDs). nih.gov These MIDs, which represent the fractional abundance of molecules with a certain number of 13C atoms, are highly sensitive to the relative fluxes through different pathways. creative-proteomics.com

The labeling patterns of key metabolites, often proteinogenic amino acids and stored carbohydrates like glycogen (B147801), are measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov By comparing the experimentally measured MIDs with the MIDs predicted by a computational model of the metabolic network for a given set of fluxes, the intracellular fluxes can be estimated. nih.gov This process involves iteratively adjusting the flux values in the model to minimize the difference between the simulated and measured labeling patterns. osti.gov

A key advantage of 13C-MFA is its ability to resolve fluxes through parallel pathways, bidirectional reactions, and metabolic cycles, which is often not possible with other techniques that only measure extracellular metabolite concentrations. nih.gov The redundancy of information provided by the labeling patterns of multiple metabolites enhances the accuracy and statistical confidence of the estimated fluxes. creative-proteomics.com

Computational Algorithms and Modeling Frameworks for Flux Quantification

The quantification of metabolic fluxes from 13C labeling data is a computationally intensive process that relies on sophisticated algorithms and modeling frameworks. springernature.com At the core of this process is a mathematical model that describes the metabolic network of the organism under study, including the stoichiometry of the reactions and the carbon atom transitions for each reaction. nih.gov

Several computational approaches have been developed to simulate the propagation of 13C isotopes through the metabolic network and to estimate the fluxes that best fit the experimental data. One of the most widely used frameworks is the Elementary Metabolite Unit (EMU) method. nih.govnih.gov The EMU framework simplifies the complex system of isotopomer balances, significantly reducing the computational time required for flux estimation, especially for large-scale metabolic networks. nih.gov

The flux estimation itself is typically formulated as an optimization problem where the objective is to minimize the sum of squared residuals between the experimentally measured and computationally simulated labeling patterns. osti.gov Various optimization algorithms, such as the Levenberg-Marquardt algorithm, are employed to solve this problem. nih.govnih.gov

A number of software packages have been developed to facilitate 13C-MFA, providing tools for model construction, simulation, flux estimation, and statistical analysis. Some of the commonly used software includes:

INCA (Isotopomer Network Compartmental Analysis): A powerful and widely used software package for both steady-state and non-stationary 13C-MFA. researchgate.netucdavis.edu

13CFLUX2: A high-performance software suite designed for large-scale 13C-MFA, offering support for multicore CPUs and compute clusters. oup.comfz-juelich.de

Omix: A visualization software that can be integrated with 13CFLUX2 to provide a graphical user interface for modeling and data analysis. fz-juelich.denih.gov

These computational tools are essential for handling the complexity of 13C-MFA and for extracting meaningful quantitative data on metabolic fluxes. acs.orgnih.gov

Comparison of 13C-MFA Software Tools
SoftwareKey FeaturesAnalysis TypePlatform
INCAUser-friendly interface, supports both steady-state and non-stationary MFA. researchgate.netucdavis.eduSteady-State & Non-StationaryMATLAB
13CFLUX2High-performance for large networks, parallel computing capabilities. oup.comfz-juelich.deSteady-State & Non-StationaryLinux/Unix
OmixGraphical modeling and visualization, integrates with 13CFLUX2. fz-juelich.denih.govVisualization & ModelingMulti-platform

Investigations of Central Carbon Metabolism in Diverse Organisms

The use of uniformly labeled substrates like α,α-[UL-13C12]Trehalose is instrumental in dissecting the complex network of central carbon metabolism. This section details how this tracer can be applied to investigate glycolysis, gluconeogenesis, the pentose phosphate pathway, and the tricarboxylic acid cycle in a variety of organisms.

The metabolism of [UL-13C6]glucose derived from α,α-[UL-13C12]Trehalose through glycolysis results in the formation of fully labeled three-carbon intermediates such as glyceraldehyde-3-phosphate, and subsequently, pyruvate (B1213749) and lactate. creative-proteomics.com The analysis of the mass isotopomer distribution of these glycolytic intermediates and end products provides a direct measure of the glycolytic flux. humanmetabolome.com

In organisms capable of gluconeogenesis, the reverse flow of carbon from three-carbon precursors to form glucose-6-phosphate can also be quantified. The presence of partially labeled hexose (B10828440) phosphates would indicate the activity of gluconeogenesis, as unlabeled or differently labeled precursors are incorporated. The relative abundance of different isotopomers of hexose phosphates can be used to determine the ratio of glycolytic to gluconeogenic flux.

Expected Labeling Patterns in Glycolysis from [UL-13C6]Glucose
MetaboliteExpected Mass IsotopomerPathway Indication
Glucose-6-PhosphateM+6Directly from [UL-13C6]glucose
Fructose-1,6-bisphosphateM+6Glycolytic intermediate
Glyceraldehyde-3-PhosphateM+3Cleavage of Fructose-1,6-bisphosphate
PyruvateM+3End product of glycolysis
LactateM+3Fermentation product from pyruvate

The pentose phosphate pathway (PPP) is a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. creative-proteomics.com The use of [UL-13C6]glucose allows for the quantification of flux through both the oxidative and non-oxidative branches of the PPP.

The oxidative branch of the PPP involves the decarboxylation of glucose-6-phosphate, leading to the formation of a five-carbon sugar, ribose-5-phosphate (B1218738), and the release of the C1 carbon as CO2. This results in ribose-5-phosphate molecules that are labeled with five 13C atoms (M+5). nih.gov The non-oxidative branch involves a series of reversible reactions that interconvert three, four, five, six, and seven-carbon sugar phosphates. The labeling patterns of these intermediates are sensitive to the fluxes through these reversible reactions. aiche.org

The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration. nih.gov Pyruvate derived from the glycolysis of [UL-13C6]glucose enters the TCA cycle as acetyl-CoA (a two-carbon unit) after decarboxylation, or as oxaloacetate (a four-carbon unit) via anaplerotic reactions.

When [M+3]pyruvate is converted to [M+2]acetyl-CoA and enters the TCA cycle by condensing with oxaloacetate, the resulting citrate (B86180) and subsequent TCA cycle intermediates will have specific labeling patterns. creative-proteomics.com For instance, the first turn of the cycle will produce intermediates with two labeled carbons. As the cycle continues, the labeled carbons are further distributed, leading to a complex but predictable pattern of isotopomers for each intermediate. humanmetabolome.com The analysis of these labeling patterns allows for the quantification of the TCA cycle flux, as well as the fluxes of anaplerotic and cataplerotic reactions that feed into or draw intermediates from the cycle. nih.gov

TCA Cycle Intermediates and their Expected Labeling from [UL-13C6]Glucose
MetaboliteExpected Mass Isotopomers (First Turn)Significance
CitrateM+2Condensation of [M+2]acetyl-CoA with unlabeled oxaloacetate
α-KetoglutarateM+2Decarboxylation of isocitrate
SuccinateM+2Decarboxylation of α-ketoglutarate
FumarateM+2Oxidation of succinate
MalateM+2Hydration of fumarate
OxaloacetateM+2Oxidation of malate

Elucidation of Specific Metabolic Cycles (e.g., Mannitol (B672) Cycle, Trehalose Cycle)

Metabolic flux analysis (MFA) utilizing carbon-13 (¹³C) labeled substrates provides a powerful methodology for dissecting the intricate network of metabolic pathways within an organism. While direct studies employing α,α-[UL-¹³C₁₂]Trehalose for the elucidation of the mannitol and trehalose cycles are not extensively documented in publicly available research, the principles of MFA using other ¹³C-labeled precursors, such as glucose, have been instrumental in understanding the dynamics of these cycles in various fungi. The insights gained from these studies are foundational to understanding how α,α-[UL-¹³C₁₂]Trehalose could be theoretically applied to further refine our knowledge of these metabolic routes.

The core principle of ¹³C-MFA involves introducing a substrate with a known ¹³C labeling pattern into a biological system. frontiersin.org As the substrate is metabolized, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. By analyzing the isotopic enrichment and distribution in key intermediates and end products, researchers can deduce the relative and absolute fluxes through different metabolic pathways. springernature.com

Elucidation of the Mannitol Cycle

The mannitol cycle is a crucial metabolic pathway in many fungi, implicated in NADPH regeneration, stress tolerance, and carbon storage. nih.govfrontiersin.org This cycle involves the conversion of fructose-6-phosphate (B1210287) to mannitol and its subsequent re-oxidation to fructose-6-phosphate via fructose (B13574). Seminal work on the ectomycorrhizal ascomycete Cenococcum graniforme using [1-¹³C]glucose and [6-¹³C]glucose has provided significant insights into the operation of this cycle. nih.govnih.gov

In these studies, the labeling patterns of mannitol and trehalose were analyzed by ¹³C nuclear magnetic resonance (NMR) spectroscopy. It was observed that mannitol was primarily synthesized directly from the labeled glucose. nih.govnih.gov The analysis of the scrambling patterns of the ¹³C label in trehalose provided conclusive evidence for the operation of the mannitol cycle. A significant portion of the carbon from glucose was found to cycle through the mannitol pool before being incorporated into trehalose. nih.govnih.gov This indicates a dynamic interplay between these two important carbohydrate pools.

The mannitol cycle is also believed to play a significant role in providing the necessary reducing power, in the form of NADPH, for various biosynthetic processes. The net effect of one turn of the cycle is the conversion of NADH and NADP+ to NAD+ and NADPH, at the expense of ATP. nih.gov Studies in Alternaria alternata have suggested that the mannitol cycle can generate sufficient NADPH to support processes like fat synthesis. nih.gov The activity of key enzymes in the cycle, such as NAD-mannitol-1-P dehydrogenase and NADP-mannitol dehydrogenase, further supports its role in NADPH production. nih.govnih.gov

However, the universal role of the mannitol cycle in NADPH regeneration has been a subject of debate. Research on Aspergillus niger has suggested that the enzymes for mannitol synthesis and utilization may be spatially separated, questioning the operation of a complete cycle for NADPH production in this organism under certain conditions. nih.gov

The following table summarizes key findings from a study on Cenococcum graniforme that elucidated the mannitol cycle using ¹³C-labeled glucose.

ParameterObservationImplication for Mannitol Cycle
Tracer Used [1-¹³C]glucose and [6-¹³C]glucoseAllowed for tracing the fate of specific carbon atoms through metabolic pathways.
Primary Mannitol Labeling Mannitol was mainly synthesized via a direct route from glucose. nih.govnih.govIndicates a direct flux from glycolysis to mannitol synthesis.
¹³C Label Scrambling in Trehalose Significant scrambling of the ¹³C label was observed in trehalose. nih.govnih.govConclusively demonstrated the operation of the mannitol cycle, where carbon from the mannitol pool is re-integrated into central metabolism for trehalose synthesis.
Enzyme Activities Presence and activity of NAD-mannitol-1-P dehydrogenase and NADP-mannitol dehydrogenase were confirmed. nih.govnih.govProvides biochemical evidence for the enzymatic machinery of the mannitol cycle and its potential role in NADPH production.

Elucidation of the Trehalose Cycle

The trehalose cycle involves the synthesis and degradation of trehalose, a non-reducing disaccharide that serves as a crucial storage carbohydrate and stress protectant in many organisms, including fungi. nih.gov ¹³C-based MFA has been instrumental in quantifying the flux of carbon into trehalose from different metabolic pathways, such as glycolysis and gluconeogenesis. nih.gov

By using specifically labeled glucose, it is possible to trace the direct incorporation of glucose-derived carbon into trehalose. nih.gov In the study of Cenococcum graniforme, the analysis of ¹³C enrichment in trehalose after administration of labeled glucose revealed that a substantial amount of carbon was channeled into trehalose synthesis after passing through the mannitol cycle. nih.govnih.gov This highlights a direct metabolic link and a flux of carbon from the mannitol pool to the trehalose pool.

More advanced MFA techniques, such as instationary ¹³C-MFA, have been applied to organisms like Pichia pastoris to quantify the impact of external conditions, such as recombinant protein production, on the trehalose metabolism. nih.gov These studies have shown significant changes in the intracellular concentrations and fluxes related to trehalose in response to metabolic burden, underscoring the dynamic nature of this cycle. nih.gov

The table below outlines the general approach and findings related to the elucidation of the trehalose cycle using ¹³C-labeled substrates.

Research AspectMethodologyKey Findings
Carbon Source Tracing Use of ¹³C-labeled glucose or other precursors (e.g., ¹³C-aspartate). nih.govEnables the distinction between trehalose synthesized directly from glycolysis versus gluconeogenesis. nih.gov
Flux Quantification Analysis of isotopic enrichment in trehalose and its precursors using techniques like LC-MS/MS or NMR. nih.govnih.govAllows for the quantitative measurement of the rate of trehalose synthesis and turnover.
Metabolic Interplay Simultaneous analysis of labeling patterns in related metabolites, such as mannitol. nih.govnih.govRevealed a significant flux of carbon from the mannitol cycle into the trehalose biosynthetic pathway in Cenococcum graniforme. nih.govnih.gov
Response to Perturbations Instationary ¹³C-MFA in genetically modified or stressed organisms. nih.govDemonstrates how metabolic fluxes through the trehalose cycle are redistributed in response to changes in cellular state. nih.gov

Studies on Trehalose Biosynthesis, Catabolism, and Regulatory Mechanisms Utilizing α,α Ul 13c12 Trehalose

Mapping Enzymatic Pathways of Trehalose (B1683222) Synthesis via Isotopic Tracing

Isotopic tracing with ¹³C-labeled compounds is a definitive method for mapping the enzymatic pathways responsible for trehalose synthesis. By supplying cells with a labeled carbon source, such as [U-¹³C₆]glucose, researchers can follow the incorporation of ¹³C into trehalose and its intermediates. nih.gov The specific distribution of ¹³C atoms in the resulting trehalose molecule, known as its isotopomer pattern, provides a clear signature of the biochemical routes taken. nih.gov

There are at least five known pathways for trehalose biosynthesis. nih.gov The most widespread pathway involves two enzymes: trehalose-6-phosphate (B3052756) synthase (TPS), which forms trehalose-6-phosphate (T6P) from glucose-6-phosphate and UDP-glucose, and trehalose-6-phosphate phosphatase (TPP), which dephosphorylates T6P to yield trehalose. nih.govnih.gov By using ¹³C-labeled glucose, the flow of carbon through glycolysis to glucose-6-phosphate and into the T6P pathway can be quantitatively measured. nih.gov

Other synthesis pathways include:

Trehalose synthase (TreS): Isomerizes maltose (B56501) into trehalose. nih.gov

Trehalose glycosyltransferring synthase (TreT): Reversibly synthesizes trehalose from ADP-glucose and glucose. nih.gov

A multi-enzyme pathway in some archaea: Converts glycogen (B147801) or starch into trehalose. nih.gov

Stable isotope tracing allows scientists to determine which of these pathways are active under specific conditions or in different organisms. nih.gov For example, feeding cells [1-¹³C]acetate can result in labeled trehalose, and the position of the ¹³C label can confirm the activity of gluconeogenic pathways leading to its synthesis. nih.gov Similarly, using specifically labeled glucose tracers, like [1,2-¹³C₂]glucose, helps to distinguish the contributions of the pentose (B10789219) phosphate (B84403) pathway from glycolysis in providing precursors for trehalose synthesis. researchgate.netnih.govresearchgate.net The analysis of these labeling patterns is crucial for constructing accurate metabolic models. nih.gov

Table 1: Common ¹³C Tracers Used in Trehalose Biosynthesis Studies

Labeled Substrate Metabolic Pathway Traced Organism Studied (Example) Research Finding
[U-¹³C₆]glucose Glycolysis, Gluconeogenesis Saccharomyces cerevisiae (Yeast) Determines the direct carbon flux from glucose into trehalose. nih.gov
[1-¹³C]acetate Gluconeogenesis Yeast Asci Incorporation of label into C-3 and C-4 positions of trehalose confirms gluconeogenic synthesis during sporulation. nih.gov
[3-¹³C]alanine Gluconeogenesis Manduca sexta (Insect) Traces the flow of amino acid-derived carbons into trehalose, revealing the influence of diet on pentose cycling. nih.gov
[U-¹³C₄]aspartate Gluconeogenesis Saccharomyces cerevisiae (Yeast) Unambiguously estimates trehalose synthesized from gluconeogenic precursors, distinguishing it from glycolysis-derived trehalose. nih.gov

Characterization of Trehalose Degradation and Utilization Pathways

To study how trehalose is broken down and utilized, α,α-[UL-¹³C₁₂]Trehalose can be supplied to an organism as the primary carbon source. By tracking the appearance of the ¹³C label in downstream metabolites, researchers can map the catabolic pathways. The primary enzyme for trehalose degradation is trehalase, which hydrolyzes trehalose into two molecules of glucose. nih.govnih.gov These glucose molecules can then enter central carbon metabolism.

In some organisms, particularly mycobacteria, alternative degradation and utilization pathways are prominent. For instance, the GlgE pathway utilizes trehalose as a substrate for synthesizing α-glucans. nih.gov In this pathway, the enzyme TreS first isomerizes trehalose to maltose. nih.gov Subsequent enzymatic steps convert maltose into branched α-glucans, which are components of the cell wall. nih.govrsc.org

Another key utilization route in Mycobacterium tuberculosis involves trehalose as a carrier for mycolic acids, which are essential lipids for the mycobacterial cell envelope. nih.govrsc.org Labeled trehalose analogues have been instrumental in studying the enzymes and transporters involved in this process, such as the antigen 85 complex (Ag85) and the LpqY-SugABC transporter, which recycles trehalose released during cell wall biosynthesis. rsc.org

Analysis of Carbon Source Preference and Flux Redirection to Trehalose Synthesis

Metabolic flux analysis using ¹³C-labeled substrates is a powerful technique to quantify how cells prioritize different carbon sources for trehalose synthesis. creative-proteomics.comresearchgate.net By providing a mixture of labeled and unlabeled substrates, or substrates labeled at different positions, researchers can determine the relative contribution of each source to the trehalose pool. nih.govresearchgate.net

For example, in yeast, trehalose can be synthesized directly from glucose via glycolysis or from non-carbohydrate sources like glycerol (B35011) or aspartate via gluconeogenesis. nih.gov By performing pulse-labeling experiments with [U-¹³C₆]glucose or [U-¹³C₄]aspartate, it is possible to unambiguously measure the rate of trehalose synthesis from either pathway. nih.gov This approach can reveal how metabolic flux is redirected in response to environmental changes, such as nutrient availability or stress. nih.govnih.gov

A study on the insect Manduca sexta used ¹³C-labeled alanine (B10760859) and glycerol to study gluconeogenesis and its contribution to trehalose synthesis. nih.gov The results showed that the extent of pentose cycling, a key pathway connected to gluconeogenesis, was significantly affected by the diet, indicating a redirection of carbon flux based on nutrient composition. nih.gov Such studies are critical for metabolic engineering, where the goal is often to redirect carbon flux toward the production of a specific compound. nih.gov

Table 2: Carbon Flux Analysis Findings for Trehalose Synthesis

Organism Labeled Carbon Source(s) Condition Key Finding
Saccharomyces cerevisiae [U-¹³C₆]glucose vs. [U-¹³C₄]aspartate Logarithmic growth The use of distinct tracers allows for the quantitative separation of glycolytic and gluconeogenic fluxes into trehalose. nih.gov
Yeast Asci [1-¹³C]glucose Germination Exogenous glucose levels regulate trehalose mobilization; trehalose was consumed only when glucose levels were high (>2 mM). nih.gov
Manduca sexta [3-¹³C]alanine, [2-¹³C]glycerol Varied Diets (Low-carb vs. Balanced) Diet composition alters the rate of pentose cycling, which impacts the distribution of ¹³C in trehalose synthesized via gluconeogenesis. nih.gov
Soil Microbes Various ¹³C-labeled sources Soil Incubation Trehalose was a highly ¹³C-enriched metabolite in dry soil, indicating upregulation of its synthesis as a stress response. sydney.edu.au

Investigating Regulatory Networks Governing Trehalose Homeostasis

Trehalose homeostasis—the balance between its synthesis and degradation—is tightly regulated, especially in response to stress. nih.govnih.gov Isotopic labeling studies provide a dynamic view of this regulation. By measuring the rates of synthesis and breakdown under different conditions, researchers can infer the logic of the underlying regulatory networks.

For instance, studies in yeast have shown that the presence of high levels of exogenous glucose can suppress the breakdown of endogenous trehalose, indicating a regulatory link between glucose sensing and trehalose catabolism. nih.gov In soil microbes subjected to drying and rewetting, ¹³C labeling revealed that trehalose was rapidly synthesized during dry conditions and then utilized as a carbon source for respiration immediately upon rewetting, highlighting its role in stress survival and recovery. sydney.edu.au

In pathogenic bacteria like Mycobacterium tuberculosis, trehalose is essential for both energy storage and cell wall construction. nih.govrsc.org Tracing studies using labeled trehalose analogues help to identify key enzymes and transporters in its utilization pathways. rsc.org Understanding the regulation of these pathways is critical, as they represent potential targets for new antimicrobial drugs.

Enzymatic Kinetic Isotope Effect Studies for Mechanistic Insights

The Kinetic Isotope Effect (KIE) is a powerful tool used to investigate enzyme reaction mechanisms. researchgate.netharvard.edu This effect arises because the heavier mass of ¹³C compared to ¹²C leads to a stronger, lower-energy chemical bond. Consequently, reactions that involve the breaking of a carbon bond proceed slightly slower when a ¹³C atom is at the reaction center compared to a ¹²C atom. nih.gov

By measuring the reaction rates for a substrate labeled with ¹³C (like α,α-[UL-¹³C₁₂]Trehalose) and its unlabeled counterpart, scientists can calculate the KIE. The magnitude of the KIE provides valuable information about the transition state of the reaction:

A significant KIE (>1): Suggests that the bond to the isotopic atom is being broken or significantly altered in the rate-limiting step of the reaction.

A KIE near 1: Indicates that the bond to the isotopic atom is not broken in the rate-limiting step.

An inverse KIE (<1): Can occur if the bond to the isotopic atom becomes stiffer or more constrained in the transition state.

For enzymes involved in trehalose metabolism, such as trehalase or trehalose synthase, ¹³C KIE studies can help elucidate the precise chemical steps of catalysis. harvard.edunih.gov For example, a KIE study on a glycosylation reaction helped to show it occurs via a concerted mechanism rather than a stepwise one. harvard.edu This level of mechanistic detail is crucial for understanding enzyme function and for designing specific inhibitors. Modern NMR spectroscopy techniques have enhanced the ability to measure KIEs with high precision, even at natural ¹³C abundance, reducing the need for fully labeled substrates in some cases. harvard.eduacs.org

Mechanistic and Systems Level Research Enabled by α,α Ul 13c12 Trehalose

Probing Carbon Partitioning in Cellular Stress Responses

Under various stress conditions such as heat shock, oxidative stress, or nutrient limitation, many organisms accumulate trehalose (B1683222) as a protective osmolyte. nih.gov The use of α,α-[UL-13C12]Trehalose allows researchers to trace the fate of carbon from this disaccharide during a stress response, revealing how cells partition this resource to maintain viability and function.

When cells are subjected to stress, the carbon from α,α-[UL-13C12]Trehalose can be tracked into various metabolic pathways. For instance, studies in Saccharomyces cerevisiae have shown that trehalose accumulation is a key factor in protecting cells against oxidative damage by scavenging free radicals and protecting cellular proteins. nih.gov By tracing the ¹³C label, researchers can quantify the flux of trehalose-derived carbon into pathways that generate reducing equivalents, such as the pentose (B10789219) phosphate (B84403) pathway, which is crucial for combating oxidative stress.

A study on myoblasts demonstrated that trehalose treatment modulates the metabolic profile, particularly regulating oxidant and amino acid metabolism to protect against hydrogen peroxide-induced oxidative stress. nih.govnih.gov While this study did not use labeled trehalose, it highlights the metabolic shifts that could be precisely quantified using α,α-[UL-13C12]Trehalose. The data from such tracing experiments can reveal the dynamic reallocation of carbon resources in response to cellular insults.

Table 1: Illustrative Carbon Partitioning from α,α-[UL-13C12]Trehalose during Oxidative Stress

Metabolic PathwayRelative Carbon Flux (%) - ControlRelative Carbon Flux (%) - Oxidative StressKey Function in Stress Response
Glycolysis6040Energy Production (ATP)
Pentose Phosphate Pathway3050Production of NADPH for antioxidant defense
Trehalose Resynthesis58Futile cycling for metabolic regulation
Amino Acid Synthesis52Reduced anabolic activity to conserve resources

Note: This table is illustrative and based on the principles of metabolic reprogramming during stress. The exact values would be determined experimentally using ¹³C-MFA with α,α-[UL-13C12]Trehalose.

Elucidation of Host-Microbe Metabolic Interactions through Isotope Tracing

Understanding the metabolic interplay between hosts and their associated microbes, both pathogenic and commensal, is crucial for deciphering the mechanisms of infection, symbiosis, and disease. α,α-[UL-13C12]Trehalose can be employed as a tracer to investigate these interactions, particularly in systems where trehalose is a relevant metabolite for either the host or the microbe.

For example, in the context of soil microbial communities, the metabolism of various carbon sources, including disaccharides like trehalose, can be traced to understand the flow of carbon through the soil food web. osti.gov This approach, known as stable isotope probing (SIP), can identify which microorganisms are actively consuming trehalose and what metabolic pathways they are utilizing. osti.gov

In a host-pathogen context, if a pathogen utilizes host-derived trehalose or synthesizes its own, α,α-[UL-13C12]Trehalose can be used to track the carbon flow. This can reveal the pathogen's metabolic dependencies and identify potential targets for therapeutic intervention. nih.gov While many studies have used other ¹³C-labeled substrates, the principles of isotope tracing are directly applicable to the use of labeled trehalose to dissect these complex metabolic relationships. creative-proteomics.com

Metabolic Reprogramming in Recombinant Protein Production Systems

The production of recombinant proteins in microbial hosts like Pichia pastoris often imposes a significant metabolic burden on the cells, leading to stress responses and altered metabolism. nih.gov ¹³C-MFA is a valuable tool for quantifying the metabolic reprogramming that occurs under these conditions.

A study on Pichia pastoris producing a recombinant lipase (B570770) from Rhizopus oryzae revealed significant changes in central carbon metabolism. nih.gov The producing strain exhibited higher oxygen uptake and CO₂ production rates, indicating an increased energy demand. nih.gov Notably, the intracellular concentration of trehalose was twofold higher in the protein-producing strain, suggesting a cellular stress response. nih.gov

By using a ¹³C-labeled carbon source in such a system, researchers can quantify the redistribution of carbon fluxes. The study on P. pastoris showed increased flux through the methanol (B129727) oxidation pathway and the TCA cycle in the recombinant strain. nih.gov While this particular study did not use labeled trehalose as the primary tracer, it highlights the importance of trehalose metabolism in the stress response to recombinant protein production. The use of α,α-[UL-13C12]Trehalose in follow-up experiments could directly probe the contribution of trehalose catabolism to meeting the increased energy demands of protein synthesis and secretion.

Table 2: Metabolic Flux Changes in Pichia pastoris during Recombinant Protein Production

Metabolic FluxReference Strain (Relative Flux)Recombinant Strain (Relative Flux)Implication
Methanol Oxidation100125Increased energy and precursor supply
TCA Cycle100140Higher energy (ATP) production
Pentose Phosphate Pathway100115Increased NADPH for biosynthesis and stress
Trehalose Synthesis100200Cellular stress response

Source: Adapted from findings in a study on Pichia pastoris. nih.gov The values are illustrative of the reported trends.

Integration of ¹³C-Flux Data with Multi-Omics Datasets (e.g., Transcriptomics, Proteomics, Fluxomics)

To gain a comprehensive, systems-level understanding of cellular metabolism, data from ¹³C-MFA, often referred to as fluxomics, can be integrated with other "omics" datasets such as transcriptomics (gene expression) and proteomics (protein abundance). nih.govhilarispublisher.com This multi-omics approach provides a more complete picture of how metabolic states are regulated and maintained.

The integration of fluxomics data with transcriptomics and proteomics can reveal correlations between gene expression, protein levels, and metabolic pathway activity. nih.gov For instance, an observed increase in the flux through a particular pathway, as determined by α,α-[UL-13C12]Trehalose tracing, can be correlated with the upregulation of genes encoding the enzymes in that pathway.

Several computational frameworks have been developed to facilitate the integration of these diverse datasets. nih.govmdpi.com These methods can help to identify regulatory hotspots in metabolic networks and to build more accurate predictive models of cellular behavior. hilarispublisher.com

Development of Predictive Metabolic Models based on Labeled Trehalose Studies

The quantitative flux data obtained from experiments with α,α-[UL-13C12]Trehalose are invaluable for the development and validation of predictive metabolic models. frontiersin.org These models, which can range from relatively small, core models to genome-scale metabolic models (GEMs), are mathematical representations of the metabolic network of an organism. frontiersin.org

By providing precise measurements of in vivo reaction rates, ¹³C-MFA helps to constrain the solution space of these models, leading to more accurate predictions of metabolic behavior under different conditions. frontiersin.orgumd.edu For example, a kinetic model of yeast glycolysis and central carbon metabolism, including the trehalose cycle, can be parameterized and validated using data from labeling experiments. researchgate.net

These validated models can then be used for in silico experiments to predict the effects of genetic modifications or changes in environmental conditions on metabolic fluxes. embopress.org This predictive capability is particularly useful in metabolic engineering for the rational design of microbial cell factories for the production of biofuels, pharmaceuticals, and other valuable chemicals. creative-proteomics.com The development of robust predictive models relies on high-quality experimental data, and the use of tracers like α,α-[UL-13C12]Trehalose is essential for generating such data. frontiersin.org

Future Perspectives and Methodological Advancements in α,α Ul 13c12 Trehalose Research

Innovation in Stable Isotope Labeling Strategies beyond Uniform ¹³C-Labeling

While uniformly labeled ¹³C-trehalose has been instrumental in metabolic studies, the future lies in more sophisticated labeling strategies that offer greater insight into specific biochemical pathways. nih.gov These advanced methods move beyond simple carbon tracking to elucidate the stereochemistry and dynamics of metabolic processes.

One area of innovation is the synthesis of asymmetrically labeled trehalose (B1683222) analogs, such as [1-¹³C]-trehalose. nih.gov This site-specific labeling allows for the detailed study of enzyme mechanisms and the conformational dynamics of trehalose in solution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Another promising approach is the use of stable isotopes of other elements, such as deuterium (B1214612) (²H). For instance, ²H-labeled trehalose has been chemically synthesized and used with nuclear reaction analysis to quantify its uptake in Mycobacterium smegmatis. nih.gov

Future research will likely focus on combining different isotopic labels within the same molecule to create multi-functional probes. These could be used to simultaneously track different parts of the trehalose molecule as it is metabolized, providing a more holistic view of its metabolic fate.

Integration with Advanced Imaging and Single-Cell Metabolomics Techniques

The integration of α,α-[UL-¹³C₁₂]Trehalose with cutting-edge imaging and single-cell analysis technologies is set to revolutionize our understanding of its role at the cellular and subcellular levels. These techniques offer the potential to visualize and quantify metabolic processes in real-time and with unprecedented spatial resolution.

Hyperpolarized ¹³C MRI is an emerging molecular imaging modality that dramatically increases the signal of ¹³C-labeled molecules by over 10,000-fold. nih.gov This technique enables the non-invasive, real-time investigation of dynamic metabolic processes in vivo. nih.gov While much of the current research has focused on hyperpolarized [1-¹³C]pyruvate, the application of this technology to trehalose could provide invaluable insights into its metabolism in various diseases. nih.govescholarship.org

Fluorescently labeled trehalose analogs are also proving to be powerful tools for single-cell imaging. nih.gov Probes like FITC-Tre (fluorescein isothiocyanate-trehalose) have been used to visualize the incorporation of trehalose into the surface glycolipids of living Mycobacterium tuberculosis cells, even within host macrophages. nih.govtdblabs.se More recent developments include fluorogenic probes, such as cephalosporinase-dependent green trehalose (CDG-Tre), which only become fluorescent upon activation by specific enzymes, allowing for highly selective labeling of target cells. acs.org

The application of single-cell mass spectrometry to isotopic labeling analysis is another exciting frontier. biorxiv.org This approach allows researchers to monitor the incorporation of isotopically labeled precursors into metabolites within individual cells, providing insights into metabolic heterogeneity within a population. biorxiv.org

Advanced Technique Application with Labeled Trehalose Potential Insights
Hyperpolarized ¹³C MRIIn vivo imaging of trehalose metabolism.Real-time tracking of metabolic pathways in disease models. nih.gov
Fluorescent Probes (e.g., FITC-Tre, CDG-Tre)Visualization of trehalose uptake and localization in single cells. nih.govacs.orgUnderstanding host-pathogen interactions and bacterial metabolism. nih.govacs.org
Single-Cell Mass SpectrometryQuantifying the incorporation of ¹³C from trehalose into downstream metabolites in individual cells. biorxiv.orgRevealing metabolic heterogeneity and cellular responses to stimuli.

Computational and Bioinformatic Developments for Isotopic Data Interpretation

The increasing complexity of data generated from stable isotope labeling experiments necessitates the development of sophisticated computational and bioinformatic tools for their interpretation. nih.govoup.comnih.gov These tools are essential for translating raw analytical data into meaningful biological insights.

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. nih.gov The development of computational tools and visual workflows has made ¹³C-MFA more accessible and intuitive for researchers. nih.govoup.com These platforms assist in model setup, simulation, experimental design, parameter fitting, and statistical analysis. oup.com

Software packages like X¹³CMS and Miso have been developed to automate the analysis of isotopic labeling data from mass spectrometry experiments. nih.govoup.com X¹³CMS can identify all compounds in an untargeted metabolomics dataset that have incorporated an isotopic tracer and quantify the extent of labeling. nih.gov Miso is an R package designed for the analysis of data from multiple-precursor-based labeling experiments, providing a comprehensive data matrix and interactive visualizations of isotopologue abundances. oup.com

The integration of machine learning into fluxomics is a recent advancement that addresses challenges such as long computation times and the need for accurate initial guesses in traditional MFA. nih.govacs.org Machine learning-based frameworks can predict flux ratios from the labeling patterns of metabolites, leading to a more efficient and reliable estimation of global flux distributions. nih.govacs.org

Computational Tool/Approach Function Key Features
¹³C-Metabolic Flux Analysis (MFA) Software Quantifies metabolic reaction rates.Visual workflows, simulation, experimental design, statistical analysis. nih.govoup.com
X¹³CMS Analyzes untargeted metabolomics data for isotopic labeling.Identifies labeled compounds, quantifies labeling extent. nih.gov
Miso (R package) Analyzes data from multiple isotope labeling experiments.Automated workflow, interactive data visualization. oup.com
Machine Learning in Fluxomics Predicts metabolic fluxes from labeling patterns.Improved computational efficiency and accuracy. nih.govacs.org

Novel Biotechnological and Chemical Biology Applications as a Labeled Probe

The unique biological roles of trehalose, particularly its importance in pathogens like Mycobacterium tuberculosis and its absence in mammals, make labeled trehalose analogs powerful probes for a range of biotechnological and chemical biology applications. nih.govtdblabs.se

A significant application of labeled trehalose is in the study of mycobacterial pathogenesis. Trehalose is a key component of the mycobacterial cell wall, and labeled analogs can be used to probe the enzymes involved in its synthesis and transport. nih.govacs.org For example, azide-modified trehalose (TreAz) analogs can be metabolically incorporated into mycobacterial glycolipids and then visualized through bioorthogonal ligation with fluorescent probes. acs.org This strategy allows for the specific labeling and imaging of the mycobacterial cell surface.

Fluorescently labeled trehalose probes are also being developed for diagnostic applications. tdblabs.se The ability of probes like FITC-Tre to specifically label M. tuberculosis within macrophages suggests their potential for the rapid detection of this pathogen in clinical samples. nih.govtdblabs.se

Furthermore, ¹³C-labeled trehalose is a valuable tool for studying metabolic responses to environmental stress. For instance, it has been used to investigate the role of trehalose in the "Birch effect," the pulse of respiration observed when dry soil is re-wetted. sydney.edu.au These studies have shown that trehalose is a key carbon source for microbial respiration immediately following re-wetting. sydney.edu.au

The development of trehalose analogs with modified properties, such as resistance to degradation, opens up new avenues for their use as therapeutic agents and research tools. nih.govmdpi.com These analogs can be used to probe the metabolic effects of trehalose while minimizing confounding effects from its breakdown into glucose. nih.gov

Q & A

Q. How can α,α-[UL-13C12]Trehalose be synthesized and purified for isotopic labeling studies?

Methodological Answer: α,α-[UL-13C12]Trehalose is synthesized via enzymatic conversion using trehalose synthase (TreS). A validated approach involves hydrolyzing starch (e.g., kudzu root starch) with α-amylase and β-amylase to produce maltose, followed by TreS-mediated conversion to trehalose under optimized conditions (pH 7.1, 22°C, 24 h reaction time). Uniformly labeled 13C-glucose precursors can be incorporated during enzymatic steps to achieve isotopic enrichment. Purification requires HPLC or size-exclusion chromatography to ensure >98% purity, validated via NMR and mass spectrometry .

Q. What analytical methods are recommended for quantifying α,α-[UL-13C12]Trehalose in biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with refractive index detection or mass spectrometry (LC-MS/MS) is preferred for precise quantification. For high-throughput screening, enzymatic assay kits (e.g., trehalase-based hydrolysis coupled to glucose oxidase) show good correlation with HPLC (R² > 0.98) in the 0–100 g/L range. Sample preparation should include deproteinization (e.g., acetonitrile precipitation) to avoid interference .

Q. How does the physical stability of α,α-[UL-13C12]Trehalose compare to unlabeled trehalose under varying storage conditions?

Methodological Answer: Both labeled and unlabeled trehalose exhibit similar hygroscopicity and thermal stability due to their identical glycosidic bonds. Differential scanning calorimetry (DSC) studies show that anhydrous forms transition to a glassy state at ~120°C. However, 13C labeling may slightly alter crystallization kinetics; controlled dehydration studies at 0.1–1.0°C/min scan rates are recommended to assess polymorphic stability (e.g., dihydrate vs. anhydrous forms) .

Advanced Research Questions

Q. How can α,α-[UL-13C12]Trehalose be used to trace metabolic flux in C. elegans during stress response?

Methodological Answer: Isotopic tracer studies involve feeding C. elegans 13C-labeled trehalose and analyzing metabolic intermediates via GC-MS or 13C-NMR. Key steps include:

  • Synchronizing worm populations to ensure uniform metabolic states.
  • Extracting metabolites under desiccation or oxidative stress.
  • Quantifying trehalose-derived glucose in pathways like gluconeogenesis, where trehalose-6-phosphate is a critical node. Note that C. elegans lacks glucose-6-phosphatase, making trehalose hydrolysis essential for glucose availability .

Q. What experimental design considerations are critical for studying trehalose-protein interactions using α,α-[UL-13C12]Trehalose?

Methodological Answer: Use circular dichroism (CD) or surface-enhanced Raman spectroscopy (SERS) to monitor conformational changes in proteins (e.g., lysozyme) when exposed to trehalose. Key parameters:

  • Maintain trehalose concentrations at 0.05–0.2M to avoid osmotic stress.
  • Control for hydrogen bonding artifacts by comparing with sucrose or maltose.
  • Validate stabilization mechanisms (e.g., vitrification vs. direct protein-sugar interactions) using differential scanning fluorimetry (DSF) .

Q. How should researchers resolve contradictions in trehalose bioavailability data across different model organisms?

Methodological Answer: Discrepancies often arise from species-specific trehalase activity or transport mechanisms. To address this:

  • Perform enzymatic assays to measure trehalase levels in target tissues.
  • Use knockout models (e.g., tps-1/tps-2 mutants in C. elegans) to isolate endogenous vs. exogenous trehalose contributions.
  • Cross-validate findings with isotopic tracing (e.g., 13C-glucose recovery in Ostreococcus tauri vs. mammalian cell lines) .

Q. What statistical frameworks are optimal for analyzing dose-dependent effects of α,α-[UL-13C12]Trehalose in motility studies?

Methodological Answer: Use one-way ANOVA with Tukey post hoc analysis for multi-concentration comparisons (e.g., 0.01–0.1M trehalose). Normalize motility data to controls and apply non-parametric tests (e.g., Kruskal-Wallis) if variances are unequal. Power analysis should determine sample sizes (n ≥ 6 per group) to detect ≥20% differences in motility (α = 0.05, β = 0.8) .

Q. How can researchers ensure reproducibility in trehalose stabilization assays across laboratories?

Methodological Answer: Adopt standardized protocols from pharmacopeial guidelines (e.g., USP Trehalose RS) for solution preparation (33% w/v in H2O, filtered at 0.22 µm). Validate instrument calibration using reference spectra (e.g., IR absorption at 990 cm⁻¹ for glycosidic bonds). Inter-laboratory studies should report relative standard deviations (RSD) for critical parameters like conversion rates (target RSD < 5%) .

Tables

Table 1. Key Analytical Methods for α,α-[UL-13C12]Trehalose

MethodDetection RangePrecision (RSD)Key ApplicationReference
HPLC-RI0.1–100 g/L<2%Purity assessment
LC-MS/MS0.01–10 µg/mL<5%Trace quantification in biofluids
Enzymatic Assay0.5–50 g/L<8%High-throughput screening
13C-NMRN/AN/AMetabolic flux analysis

Table 2. Common Pitfalls in Trehalose Research and Mitigation Strategies

PitfallMitigation StrategyReference
Inconsistent enzymatic activityPre-calibrate TreS enzyme batches using maltose
Isotopic dilution in vivoUse axenic cultures to minimize microbial uptake
Protein aggregation artifactsInclude negative controls (e.g., sucrose)

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